OVA-E1 peptide

T cell receptor affinity MHC class I binding OT-I TCR

Standard SIINFEKL fails to model low-affinity TCR thresholds. OVA-E1 (EIINFEKL) provides the precise avidity control your OT-I experiments require. - **Quantitative avidity marker:** KD = 136-211 µM vs. H-2Kb; defines positive selection boundary in thymocytes. - **Functional differentiation:** Requires CD28 costimulation & IL-2 for CTL activation-opposite to native agonist. - **Structural validation:** 2.20 Å crystal structure (PDB 3PAB) available for biophysical comparison. - **Immediate supply:** Synthetic peptide, HPLC purified, lyophilized, globally shipped.

Molecular Formula C47H76N10O14
Molecular Weight 1005.2 g/mol
Cat. No. B12426028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOVA-E1 peptide
Molecular FormulaC47H76N10O14
Molecular Weight1005.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C47H76N10O14/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-/m0/s1
InChIKeyKBPDNGCJCDHTEX-MHIFUCQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA-E1: SIINFEKL Antagonist Variant Overview


OVA-E1 peptide (sequence: EIINFEKL, CAS: 153316-01-9) is an antagonist variant of the immunodominant ovalbumin (OVA) class I (Kb)-restricted epitope SIINFEKL [OVA (257-264)] [1]. This eight-amino-acid synthetic peptide differs from the native SIINFEKL sequence by a single N-terminal residue substitution (Ser→Glu) . OVA-E1 functions as an altered peptide ligand (APL) that binds to the murine MHC class I molecule H-2Kb and is recognized by the OT-I transgenic T cell receptor (TCR) [2]. Unlike the agonist native peptide, OVA-E1 elicits differential signaling outcomes, including the activation of p38 and c-Jun N-terminal kinase (JNK) cascades similarly in both mutant and wild-type thymocytes, and serves as a critical tool for dissecting TCR/pMHC avidity thresholds and thymic selection mechanisms [1][2].

Altered peptide ligand (APL) tool for TCR/pMHC avidity threshold studies in the OT-I H-2Kb system
Supports thymic positive selection modeling with defined affinity boundary context
Enables costimulation-dependence dissection via differential IL-2 requirement profile
Structurally validated by X-ray crystallography (PDB: 3PAB, 2.20 Å) for pMHC interface analysis

OVA-E1: Why SIINFEKL Analogs Cannot Be Interchanged


The OVA peptide system comprises a panel of closely related octameric variants including SIINFEKL (native agonist, N4), EIINFEKL (OVA-E1), SIIGFEKL (G4), SIIVFEKL (V4), SIITFEKL (T4), and SIIQFEKL (Q4) that all bind to the H-2Kb MHC class I molecule [1]. Despite sharing 87.5% sequence identity with the native agonist, OVA-E1 exhibits fundamentally distinct biophysical and functional properties that preclude simple interchange in experimental systems [2]. The single Ser→Glu substitution at position P1 introduces measurable changes at the pMHC interface that decrease epitope stability and alter the TCR/pMHC interaction avidity profile [3]. Critically, these subtle structural variations translate into divergent T cell activation requirements in vitro and distinct immunological outcomes in vivo—including differential dependence on costimulatory signals and opposite effects on thymic selection—underscoring that SIINFEKL variants are not functionally interchangeable and must be selected based on specific experimental objectives [2][3].

P1 substitution Ser→Glu at N-terminal position P1 introduces measurable pMHC interface changes that decrease epitope stability and alter TCR/pMHC avidity profiles across the variant panel.
Functional outcome OVA-E1 supports positive thymic selection whereas SIINFEKL induces negative selection—opposite developmental outcomes from sequences sharing 87.5% identity.
Activation requirement OVA-E1 requires exogenous IL-2 and costimulatory signals for naive CTL proliferation; SIINFEKL activation is largely costimulation-independent.
In vivo threshold OVA-E1 fails to activate adoptively transferred naive OT-I CTL precursors in vivo; variant selection must align with experimental activation-threshold objectives.

OVA-E1 vs SIINFEKL: Quantitative Evidence


TCR/pMHC Affinity vs. SIINFEKL

OVA-E1 (EIINFEKL) demonstrates substantially reduced binding affinity to the OT-I TCR compared to the native agonist SIINFEKL, as measured by equilibrium dissociation constant (KD) . This quantitative difference in TCR/pMHC avidity underlies the divergent functional outcomes observed between these two peptides in T cell activation assays [1].

TCR/pMHC Affinity vs. SIINFEKL
Head-to-head
KD = 136–211 µM (vs. 8.7 µM)
Supports avidity-threshold calibration studies
OT-I TCR transgenic system; H-2Kb context; 15.6–24.3-fold lower affinity reported
T cell receptor affinity MHC class I binding OT-I TCR KD measurement

IL-2 Costimulation Dependence for CTL Activation

In vitro stimulation of naive OT-I CD8+ T cells with OVA-E1 (EIINFEKL) fails to induce CTL proliferation and differentiation unless exogenous IL-2 and additional costimulatory signals are provided, whereas stimulation with SIINFEKL induces full CTL proliferation and differentiation that is largely independent of costimulation [1][2]. This functional dichotomy establishes OVA-E1 as a low-affinity ligand with qualitatively distinct activation requirements compared to the high-affinity native agonist [1].

IL-2 Costimulation Dependence
Head-to-head
OVA-E1: costimulation-dependent activation. SIINFEKL: costimulation-independent activation.
Qualitatively distinct activation requirement profile
Naive OT-I CD8+ T cells; ± IL-2 and ± anti-CD28 conditions
CD8+ T cell activation costimulation IL-2 dependence naive CTL

Positive vs. Negative Thymic Selection

In thymic selection assays, OVA-E1 (EIINFEKL) and SIINFEKL produce opposite developmental outcomes in OT-I TCR transgenic thymocytes . SIINFEKL, as a high-affinity agonist, induces negative selection and potent effector T cell responses, whereas OVA-E1 supports positive selection but fails to activate peripheral OT-I T cells independently [1]. This functional dichotomy provides a well-defined experimental system for studying the affinity threshold separating positive from negative selection.

Thymic Selection Outcome
Head-to-head
OVA-E1: supports positive selection. SIINFEKL: induces negative selection.
Defines the affinity boundary of positive selection window
OT-I TCR transgenic model; opposite functional outcomes correlated with >15-fold KD difference
thymic selection positive selection negative selection T cell development

Sequence Distinction from SIINFEKL

OVA-E1 is defined by a single amino acid substitution at the N-terminal position relative to the native SIINFEKL sequence, conferring distinct molecular identity and physicochemical properties [1]. The Ser→Glu replacement introduces an additional negative charge and alters the peptide's molecular weight, solubility profile, and CAS registry number, enabling unambiguous identification and procurement distinct from other SIINFEKL variants . The 2.20 Å resolution crystal structure of H2-Kb in complex with OVA-E1 (PDB: 3PAB) provides atomic-level validation of how this substitution introduces small changes at the pMHCI interface that impact TCR recognition [1].

Sequence & Molecular Identity
Supporting evidence
EIINFEKL | CAS: 153316-01-9 | MW: 1005.16 g/mol (free base)
Distinct molecular identity prevents procurement cross-contamination
HPLC purity >95%; mass spectrometry confirmed; N-terminal Ser→Glu substitution
peptide sequence molecular weight CAS registry altered peptide ligand

In Vivo Naive CTL Activation

When expressed in engineered influenza A viruses, OVA-E1 (EIINFEKL) fails to induce the activation of adoptively transferred naive OT-I CTL precursors (CTLps) in infected mice, an effect that was only partially overcome by priming with a lipopeptide vaccine [1][2]. This stands in contrast to endogenous responses, where influenza viruses expressing OVA variants did generate potent endogenous responses [1]. The differential outcome between adoptively transferred naive CTLps and endogenous T cell populations highlights the stringent activation threshold required for naive CD8+ T cells and the utility of OVA-E1 in probing this threshold in vivo [1].

In Vivo Naive CTL Activation
Cross-study comparable
Failed to activate adoptively transferred naive OT-I CTL precursors in influenza A challenge model
Establishes subthreshold baseline for adjuvant testing
C57BL/6 mice; engineered influenza A virus; partially overcome by lipopeptide priming
in vivo CTL activation adoptive transfer influenza A virus OT-I model

pMHC Complex Stability

Structural and biophysical analysis of H2-Kb in complex with OVA(257), OVA-E1, and OVA-G4 established that the sequence variations introduce small changes at the pMHCI interface and decrease epitope stability in ways that would likely impact cell surface presentation and recognition [1][2]. The 2.20 Å resolution crystal structure (PDB: 3PAB) reveals that the Ser→Glu substitution at P1 alters local interactions within the MHC binding groove, contributing to reduced overall complex stability relative to the native SIINFEKL/H2-Kb complex [2][3].

pMHC Complex Stability
Class-level inference
Decreased epitope stability; interface changes observed at PDB: 3PAB (2.20 Å)
May impact cell-surface presentation and TCR recognition
Exact ΔTm or ΔG not reported in available sources; structural perturbation confirmed by X-ray crystallography
pMHC stability crystal structure H2-Kb epitope presentation

OVA-E1: Validated Research Applications


TCR Avidity Threshold in CD8+ T Cell Activation

Use OVA-E1 as a well-characterized low-affinity ligand (KD = 136–211 µM vs. 8.7 µM for SIINFEKL) to establish the avidity threshold for naive CD8+ CTL activation in the OT-I TCR transgenic system [1]. The peptide's documented requirement for IL-2 and costimulatory signals for in vitro proliferation, contrasted with the costimulation-independent activation by SIINFEKL, makes it suitable for dissecting the signaling requirements that distinguish high-affinity from low-affinity TCR engagement [1][2]. For experiments requiring graded T cell stimulation strengths, OVA-E1 provides a defined intermediate point on the avidity spectrum between full agonist SIINFEKL and non-stimulatory variants [1].

Thymic Positive Selection and T Cell Development

Employ OVA-E1 in OT-I TCR transgenic thymocyte assays to model positive selection, as the peptide supports positive selection outcomes while failing to activate peripheral OT-I T cells independently—functionally opposite to SIINFEKL, which induces negative selection [1][2]. The quantified KD range of 136–211 µM defines the upper affinity boundary of the positive selection window in this model system, enabling precise calibration of altered peptide ligand (APL) panels designed to probe the affinity threshold separating positive from negative selection during T cell development [1].

TCR-pMHC Structural Biology

Utilize OVA-E1 for crystallographic and biophysical studies of altered peptide ligand recognition, with reference to the publicly available 2.20 Å resolution crystal structure of H2-Kb in complex with OVA-E1 (PDB ID: 3PAB) [1][2]. The structure enables atomic-level comparison with the native SIINFEKL/H2-Kb complex to interrogate how a single Ser→Glu substitution at the P1 position introduces subtle changes at the pMHC interface that correlate with reduced complex stability and altered TCR recognition [1][2].

In Vivo T Cell Priming and Adjuvant Testing

Apply OVA-E1 as a subthreshold antigen in murine influenza A virus challenge models to establish baseline non-activation conditions for adoptively transferred naive OT-I CTL precursors [1][2]. Because OVA-E1 fails to activate naive CTLps in vivo despite generating endogenous responses, it serves as a stringent test ligand for evaluating adjuvants, lipopeptide vaccines, or priming strategies intended to lower the naive CD8+ T cell activation threshold in vivo [1][2].

Application
Selection Property
Validation Focus
TCR avidity-threshold studies
Low-affinity ligand with reported KD context
Costimulation-dependence and graded stimulation endpoints
Thymic positive selection modeling
Positive-selecting peptide with defined affinity boundary
Selection outcome validation in OT-I transgenic systems
TCR-pMHC structural biology
High-resolution crystal structure reference (PDB: 3PAB)
Atomic-level interface-change analysis
In vivo T cell priming and adjuvant testing
Subthreshold antigen with no naive CTLp activation
Priming-strategy and adjuvant evaluation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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